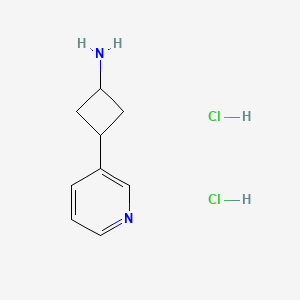
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It has a molecular weight of 221.13 . This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H14Cl2N2 . The exact structure is not provided in the search results.Scientific Research Applications
Anticancer Properties
- Research by McGowan, Parsons, and Sadler (2005) explored the contrasting chemistry of cis- and trans-platinum(II) diamine anticancer compounds, emphasizing the significance of hydrolysis in their intracellular activation and anticancer mechanism. They highlighted the differences in the tilt of the pyridine ring in cis- and trans- isomers, which may influence their reactivity and effectiveness as anticancer drugs (McGowan, Parsons, & Sadler, 2005).
Photodamage and Repair Mechanisms
- Barbatti (2014) conducted a computational study to understand the spectroscopic properties of the cis-syn cyclobutane pyrimidine dimer, a major class of UV-induced DNA photoproducts. This research is vital for understanding photodamage and repair mechanisms at the molecular level (Barbatti, 2014).
DNA Modification Analysis
- A study by Royer-Pokora, Gordon, and Haseltine (1981) utilized Exonuclease III to determine the sites of stable lesions in DNA sequences, including those caused by cyclobutane pyrimidine dimers. Their method provides insights into the localization and impact of such DNA modifications (Royer-Pokora, Gordon, & Haseltine, 1981).
Chemical Interactions and Molecular Structure
- The work of Hollis, Amundsen, and Stern (1989) on cis-diammineplatinum(II) antitumor agents, incorporating three nitrogen donors, offers insights into the chemical properties and interactions of similar compounds. This research enhances the understanding of molecular architecture and its influence on biological activity (Hollis, Amundsen, & Stern, 1989).
Host-Guest Chemistry and Molecular Receptors
- Whiteford, Stang, and Huang (1998) discussed the interaction of Lewis acid/base molecular square receptors with neutral guests, highlighting the role of the "pi-tweezer effect" in host-guest assemblies. Their research provides valuable information on molecular interactions and the potential applications in catalysis and material science (Whiteford, Stang, & Huang, 1998).
properties
IUPAC Name |
3-pyridin-3-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-4-8(5-9)7-2-1-3-11-6-7;;/h1-3,6,8-9H,4-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRRIDXNPYPUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1521871-43-1 |
Source


|
| Record name | 3-(pyridin-3-yl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


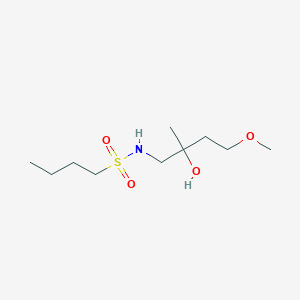
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2670080.png)
![(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2670082.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2670087.png)

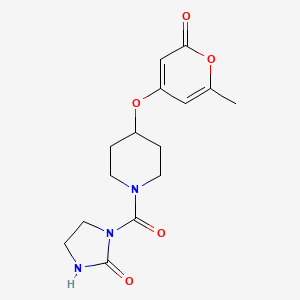

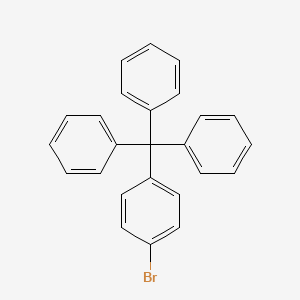
![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)
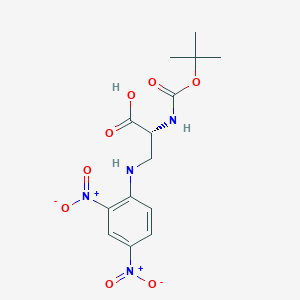

![1-[(Benzothiazole-2-yl)methyl]-1H-benzotriazole](/img/structure/B2670097.png)
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)